(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Description

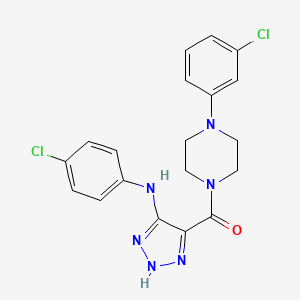

The compound “(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a hybrid molecule featuring a 1,2,3-triazole core linked to a 4-chlorophenylamine group and a piperazine moiety substituted with a 3-chlorophenyl ring. Its structural complexity arises from the integration of two pharmacophoric units: the triazole ring, known for hydrogen-bonding capabilities and metabolic stability, and the piperazine scaffold, which enhances solubility and receptor-binding interactions .

Properties

Molecular Formula |

C19H18Cl2N6O |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |

InChI Key |

HGKSJBGVPHKJCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, with a molecular formula of C19H18Cl2N6O and a molecular weight of 417.3 g/mol, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and other therapeutic potentials.

Chemical Structure

The compound features a triazole ring connected to a piperazine moiety and chlorophenyl groups, which are known to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C19H18Cl2N6O |

| Molecular Weight | 417.3 g/mol |

| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-(4-(3-chlorophenyl)piperazin-1-yl)methanone |

| InChI Key | HGKSJBGVPHKJCA-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen groups on the phenyl rings enhances cytotoxicity against various cancer cell lines. For instance:

-

IC50 Values : The compound has shown promising IC50 values in preliminary studies against A-431 and Jurkat cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µg/mL) A-431 < 20 Jurkat < 25

Neuroprotective Activity

A study evaluating the neuroprotective effects of similar triazole derivatives found that compounds with structural similarities to this compound exhibited significant neuroprotection in models of acute cerebral ischemia. These compounds were shown to prolong survival times and reduce mortality rates in experimental models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Growth : The triazole moiety is known to interfere with cell cycle regulation and apoptosis pathways.

- Antioxidant Properties : Many triazole derivatives possess antioxidant capabilities that protect neuronal cells from oxidative stress.

- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, contributing to both neuroprotective and potential anxiolytic effects.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study 1 : A patient with advanced melanoma showed a partial response after treatment with a related triazole compound as part of a clinical trial.

- Case Study 2 : In a preclinical model of Alzheimer's disease, a similar compound demonstrated significant reductions in amyloid-beta plaques.

Comparison with Similar Compounds

Key Structural Variations and Functional Implications

Triazole Core Modifications: Compound 4 (): Features a thiazole ring instead of triazole, with fluorophenyl substituents. The thiazole’s sulfur atom may enhance π-π stacking but reduce metabolic stability compared to triazoles. The fluorophenyl groups (vs. chlorophenyl in the target compound) alter lipophilicity and electronic effects . Compound w3 (): Contains a pyrimidine-triazole hybrid with a 4-methylpiperazine group. ~430 g/mol for the target compound) .

Piperazine Substituent Variations: Compound 21 (): Substitutes the 3-chlorophenyl group with a trifluoromethylphenyl moiety. Compound m6 (): Replaces the piperazine-linked 3-chlorophenyl with a pyridinyl group. The pyridine’s nitrogen atom improves water solubility but may reduce blood-brain barrier penetration compared to chlorophenyl .

Chlorophenyl Positional Isomerism :

- The target compound’s 4-chlorophenyl (para) and 3-chlorophenyl (meta) substituents differ from compound 5 (), which uses a pyrazole ring with para-trifluoromethylphenyl. Meta-substitution on piperazine may confer conformational flexibility, while para-substitution on triazole enhances planarity for stacking interactions .

Pharmacological and Physicochemical Properties

Comparative Data Table

*Predicted using fragment-based methods; †Estimated via ClogP.

Key Observations :

- Lipophilicity : The target compound’s LogP (3.8) is intermediate between the more polar isoxicam analogs (LogP 2.9) and the highly lipophilic trifluoromethylphenyl derivatives (LogP 4.5). This balance may favor oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.